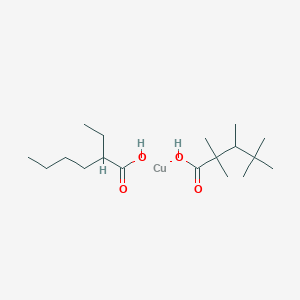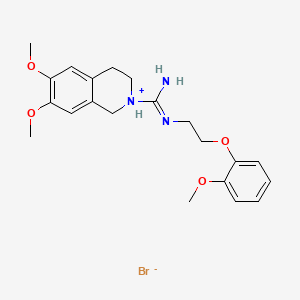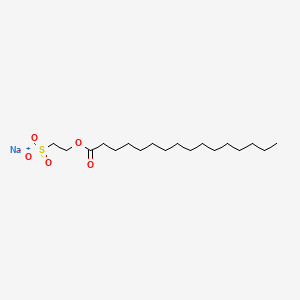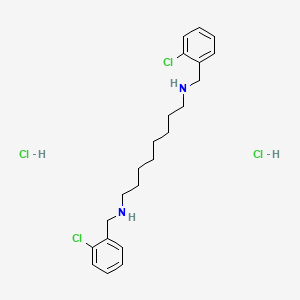
Octamethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C22H30Cl2N2.2Cl-H and a molecular weight of 466.36 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of octamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Applications De Recherche Scientifique
Octamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Octamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
2229-40-5 |
|---|---|
Formule moléculaire |
C22H32Cl4N2 |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
N,N'-bis[(2-chlorophenyl)methyl]octane-1,8-diamine;dihydrochloride |
InChI |
InChI=1S/C22H30Cl2N2.2ClH/c23-21-13-7-5-11-19(21)17-25-15-9-3-1-2-4-10-16-26-18-20-12-6-8-14-22(20)24;;/h5-8,11-14,25-26H,1-4,9-10,15-18H2;2*1H |
Clé InChI |
VHBUILOKMFUWPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



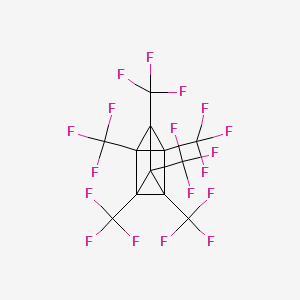
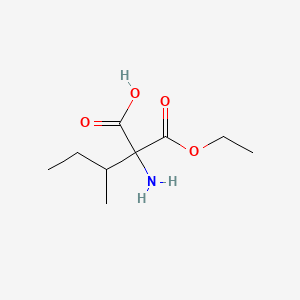
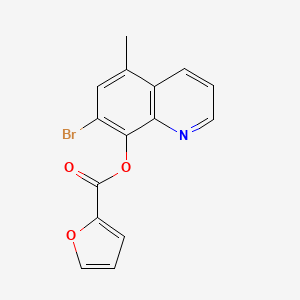
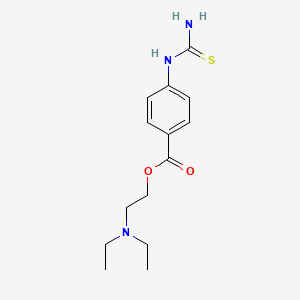
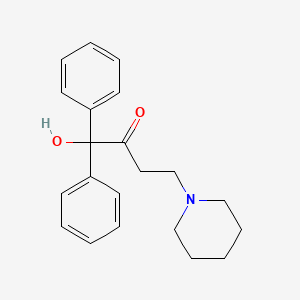
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
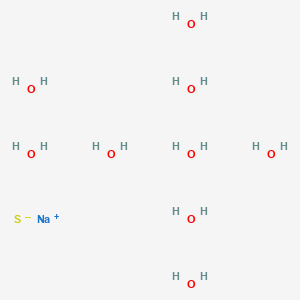
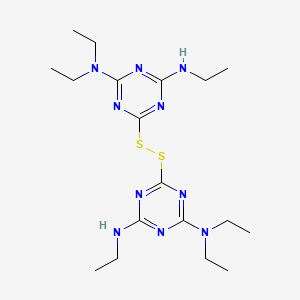
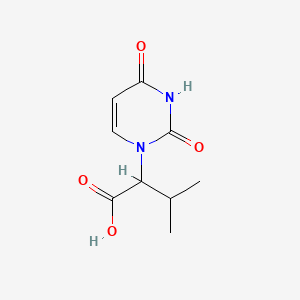
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
